![molecular formula C19H17FN2O4 B11168112 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11168112.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the fluorophenyl group, and the construction of the pyrrolidine ring. Common reagents used in these reactions include:
Benzodioxin Formation: This step may involve the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Fluorophenyl Introduction: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Pyrrolidine Ring Construction: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may interact with specific receptors, modulating their activity.
Enzyme Inhibition: It could inhibit the activity of enzymes involved in key biochemical pathways.
Signal Transduction: The compound may affect signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the fluorophenyl group.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide may confer unique properties, such as increased lipophilicity or altered binding affinity to molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C19H17FN2O4 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H17FN2O4/c20-13-1-4-15(5-2-13)22-11-12(9-18(22)23)19(24)21-14-3-6-16-17(10-14)26-8-7-25-16/h1-6,10,12H,7-9,11H2,(H,21,24) |
InChI Key |
JUPFHEXYZSGWAG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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